Compound Description: This compound belongs to the N-(2-aminoethyl)benzamide class and is being investigated as a potential therapeutic agent for improving mental function diseases resulting from intracerebral organic disorders such as cerebrovascular disorder or geriatric dementia. []
Relevance: This compound shares the core N-(2-aminoethyl)benzamide structure with the target compound, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide. The variations lie in the substituents on the benzene ring and the nitrogen of the ethylenediamine moiety. This structural similarity suggests potential shared pharmacological properties or a common mechanism of action.
Relevance: Though structurally distinct from the target compound at first glance, this compound highlights the importance of careful structural elucidation, especially when dealing with complex molecules. The presence of a benzamide moiety, albeit with a different substitution pattern and linker compared to 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide, emphasizes the prevalence of this functional group in various chemical contexts.
Compound Description: Similar to the previous compound, this molecule was initially misidentified as a spirocyclic compound. Its actual structure, N-[1-(p-hydroxyphenyl)-2-methylpropan-2-yl]benzamide, again emphasizes the importance of accurate structural determination. []
Compound Description: MDG 548 is a novel PPARγ scaffold identified through virtual screening. It exhibits high affinity competitive binding to the PPARγ-LBD and acts as a PPARγ agonist. []
Relevance: While not directly containing a benzamide moiety, this compound highlights the exploration of diverse chemical scaffolds, including heterocyclic systems, in drug discovery efforts. Understanding the structure-activity relationships of such compounds can provide insights into designing novel molecules with improved potency and selectivity for specific targets. It also showcases the use of virtual screening techniques in identifying promising lead compounds.
Compound Description: MDG 559 is another novel PPARγ scaffold identified through virtual screening. It demonstrates high affinity competitive binding to PPARγ-LBD and functions as a PPARγ agonist. []
Compound Description: MDG 582 represents a distinct PPARγ scaffold discovered through virtual screening, exhibiting high affinity competitive binding to PPARγ-LBD and acting as a PPARγ agonist. []
Relevance: Though lacking a benzamide group, this compound emphasizes the exploration of diverse heterocyclic systems, in this case, a complex thiazole derivative, in the search for novel PPARγ modulators. This highlights the importance of considering a wide range of chemical scaffolds when targeting specific biological targets, as structurally distinct molecules can exhibit similar pharmacological profiles.
Compound Description: This complex benzamide derivative incorporates various heterocyclic rings, including a pyrazolone, oxadiazole, and azetidine ring system. The compound was synthesized and characterized for its potential antimicrobial activity. []
Relevance: This complex structure highlights the potential of incorporating multiple pharmacophores and functional groups onto a benzamide scaffold. Comparing this compound to 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide showcases the diversity of structural complexity achievable within the benzamide class and how different substitutions can influence biological activity.
Compound Description: This compound is a potent allosteric antagonist of CXCR1 and CXCR2. It exhibits anti-inflammatory properties by inhibiting neutrophil chemotaxis and myeloperoxidase release stimulated by chemokines like CXCL1 and CXCL8. []
Relevance: Although structurally distinct from the target compound, Sch527123 exemplifies the application of benzamides in developing therapeutic agents targeting chemokine receptors involved in inflammation. It emphasizes the versatility of the benzamide scaffold for addressing various therapeutic areas beyond its potential use in treating mental function diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.